Bienvenue dans la boutique en ligne BenchChem!

Carazolol hydrochloride

Receptor Pharmacology Radioligand Binding Neuropharmacology

Select Carazolol hydrochloride for reproducible receptor pharmacology. Its 4-10× higher binding affinity (KD 0.15 nM vs. 0.6 nM for dihydroalprenolol) maximizes signal-to-noise ratios in autoradiography and competition binding. Unique β3 full agonist activity (EC50 25 nM, IA 0.97) enables simultaneous β1/β2 blockade and β3 stimulation—unattainable with propranolol or pindolol. Superior cardioprotection at ~100-fold lower doses reduces off-target effects. Preferred scaffold for ¹⁸F/¹¹C-PET radioligand development. Compound-specific performance for translational CNS and cardiovascular research.

Molecular Formula C18H23ClN2O2
Molecular Weight 334.8 g/mol
CAS No. 51997-43-4
Cat. No. B019742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarazolol hydrochloride
CAS51997-43-4
Synonyms1-(9H-Carbazol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol Hydrochloride;  NSC 305336; 
Molecular FormulaC18H23ClN2O2
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl
InChIInChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H
InChIKeyDXYNUICMBSWZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carazolol Hydrochloride (CAS 51997-43-4): High‑Affinity β‑Adrenoceptor Ligand for Research and Veterinary Stress Management


Carazolol hydrochloride is the hydrochloride salt of carazolol, a non‑selective β‑adrenoceptor antagonist (β‑blocker) belonging to the aryloxypropanolamine class. It functions as a potent inverse agonist at β1‑ and β2‑adrenoceptors while also acting as a high‑affinity agonist at the β3‑adrenoceptor subtype [1]. Carazolol exhibits exceptionally high binding affinity for β‑adrenoceptors, with a KD of 0.15 nM for cortical β‑receptors [2] and Ki values of 0.114 nM for β2 and 0.4 nM for β3 receptors . Due to its lipophilic nature and high receptor affinity, carazolol serves as a valuable radioligand for positron emission tomography (PET) imaging of β‑adrenoceptors in cardiac, pulmonary, and cerebral tissues [1]. The hydrochloride salt form (CAS 51997-43-4) enhances aqueous solubility and stability, facilitating precise formulation for both in vivo pharmacological studies and analytical standard preparation.

Why Carazolol Hydrochloride Cannot Be Interchanged with Propranolol, Pindolol, or Other β‑Blockers


Despite shared classification as non‑selective β‑adrenoceptor antagonists, carazolol hydrochloride exhibits pharmacological and pharmacokinetic characteristics that preclude simple substitution with other β‑blockers such as propranolol or pindolol. Carazolol demonstrates substantially greater receptor binding affinity (KD = 0.15 nM vs. 0.6 nM for dihydroalprenolol) [1], a markedly higher therapeutic index [2], and virtually no intrinsic sympathomimetic activity (ISA) at β‑blocking doses—in contrast to pindolol, which possesses significant ISA [2]. Furthermore, carazolol's unique functional profile includes full agonist activity at the β3‑adrenoceptor (EC50 = 25 nM, intrinsic activity = 0.97) [3], a property not shared by propranolol or most conventional β‑blockers. These quantitative distinctions directly impact experimental outcomes in receptor binding studies, in vivo cardioprotection assays, and PET imaging applications, making compound‑specific selection critical for reproducible research.

Quantitative Differentiation of Carazolol Hydrochloride Against Key Comparators: Evidence for Scientific Selection


Carazolol Exhibits 4‑ to 10‑Fold Higher β‑Adrenoceptor Binding Affinity Than Dihydroalprenolol in Brain Membranes

In rat cerebral cortical membrane preparations, (±)-[³H]carazolol demonstrated saturable binding with a KD of 0.15 nM, compared to a KD of 0.6 nM for (-)-[³H]dihydroalprenolol (³H-DHA), representing approximately a 4‑fold higher affinity [1]. After accounting for the fact that (±)-carazolol is a racemic mixture while ³H-DHA was used as the active (-)-isomer, the equivalent affinity difference is estimated at 8‑ to 10‑fold greater potency for carazolol [1]. This enhanced affinity results from both a 2‑fold greater association rate constant and a 2‑fold lower dissociation rate constant [1].

Receptor Pharmacology Radioligand Binding Neuropharmacology

Carazolol Demonstrates 100‑Fold Lower Effective Dose for Cardioprotection Compared to Propranolol in Rat Stress Models

In a comparative study of β‑blockers in rats subjected to hypoxic stress, carazolol protected against cardiac glycogen depletion at doses approximately 100‑fold lower than propranolol and approximately 25‑fold lower than pindolol [1]. Furthermore, only carazolol produced almost complete protection against isoprenaline‑induced cardiac necroses, whereas propranolol and pindolol offered only partial protection [1]. A strong correlation (r = 0.96) was observed between protection against cardiac necroses and inhibition of isoprenaline‑induced tachycardia [1].

Cardiovascular Pharmacology Stress Physiology Myocardial Protection

Carazolol Possesses Highest Therapeutic Index and No Intrinsic Sympathomimetic Activity Among 15 β‑Blockers

In a comprehensive comparison of 15 β‑adrenergic blocking agents evaluated for isoproterenol antagonism (equipotent doses in rabbits, i.v.), acute toxicity (LD50 in mice, i.v.), and intrinsic sympathomimetic activity (ISA; measured as heart rate increase in reserpinized rats, i.p.), carazolol demonstrated the highest therapeutic index among all tested compounds [1]. Additionally, at β‑receptor blocking doses, carazolol exhibited virtually no intrinsic sympathomimetic activity, distinguishing it from compounds such as pindolol, alprenolol, and oxprenolol which possess significant ISA [1].

β‑Blocker Pharmacology Therapeutic Index Intrinsic Sympathomimetic Activity

Carazolol Exhibits Greater Antifibrillatory Potency Than Propranolol in Isolated Perfused Rabbit Hearts

In Langendorff‑perfused rabbit hearts, carazolol produced dose‑dependent elevations in both electrical stimulation threshold (EST) and ventricular fibrillation threshold (VFT) at all tested concentrations [1]. On a dosage basis, the rank order of antifibrillatory potency was determined to be: carazolol‑FD > propranolol‑FD > carazolol > propranolol > celiprolol‑FD > celiprolol [1]. Carazolol demonstrated superior antifibrillatory efficacy compared to unmodified propranolol, though the fluorinated derivative of carazolol (carazolol‑FD) exhibited the highest overall potency [1].

Cardiac Electrophysiology Antiarrhythmic Activity Ventricular Fibrillation

Carazolol Functions as a Full Agonist at β3‑Adrenoceptors (EC50 = 25 nM, Intrinsic Activity = 0.97), Unlike Propranolol

In CHO cells expressing the murine β3‑adrenoceptor, carazolol exhibited an EC50 of 25 nM and behaved as a full agonist with an intrinsic activity of 0.97 (relative to isoproterenol) [1]. In cells expressing the human β3‑adrenoceptor, the Ki value of carazolol was 2.0 ± 0.2 nM and the IC50 was 11.3 ± 1.2 nM . Additionally, carazolol stimulated lipolysis in murine 3T3‑F442A‑derived adipocytes, which express the β3‑adrenoceptor [1]. This β3‑agonist activity is not shared by propranolol or most conventional β‑blockers, which typically function only as antagonists or inverse agonists.

β3‑Adrenoceptor Functional Selectivity Lipolysis

Carazolol Enables PET Imaging of Cerebral β‑Adrenoceptors via Fluorinated and Carbon‑11‑Labeled Derivatives

Fluorinated derivatives of carazolol, including (S)‑[¹⁸F]fluoroethylcarazolol, demonstrate high affinity for β‑adrenoceptors (pKi = 9.3 for β1, 9.4 for β2) with significantly lower affinity for serotonergic receptors (pKi = 6.7 for 5‑HT1A, 5.2 for 5‑HT1D) [1]. In vivo, (S)‑[¹⁸F]fluoroethylcarazolol achieved standard uptake values (SUVs) up to 0.63 ± 0.07 in cortical regions after 60 minutes [1]. Regional cerebral uptake correlated strongly with known in vitro β‑adrenoceptor densities (r² = 0.76–0.77) [1]. Importantly, fluorocarazolol is the first radioligand capable of visualizing cerebral β‑adrenoceptors in humans using PET [2], a capability not achieved with radiolabeled propranolol or other β‑blocker‑based tracers.

PET Imaging Radioligand Development Neuroimaging

Recommended Research and Industrial Applications for Carazolol Hydrochloride Based on Quantitative Differentiation Evidence


High‑Sensitivity β‑Adrenoceptor Binding Studies and Autoradiography

Carazolol hydrochloride is optimally suited for receptor binding assays requiring maximal signal‑to‑noise ratios. Its 4‑ to 10‑fold higher binding affinity (KD = 0.15 nM) compared to dihydroalprenolol [1] enables the use of lower radioligand concentrations, substantially reducing non‑specific binding in autoradiography and membrane binding studies. This property is particularly valuable for quantitative receptor autoradiography in brain sections and for competition binding assays where high‑affinity displacement curves are required.

In Vivo Cardioprotection Studies in Rodent Stress and Ischemia Models

For researchers investigating β‑blocker‑mediated cardioprotection against hypoxic or catecholamine‑induced stress, carazolol hydrochloride provides superior efficacy at substantially lower doses. It protects against cardiac glycogen depletion at doses ~100‑fold lower than propranolol and offers near‑complete protection against isoprenaline‑induced cardiac necroses [2]. This potency advantage reduces compound consumption and minimizes off‑target effects in chronic dosing protocols.

β3‑Adrenoceptor‑Selective Functional Studies in Adipose and Metabolic Research

Carazolol hydrochloride is uniquely positioned for experiments requiring simultaneous β1/β2 antagonism and β3 agonism. Its full agonist activity at the β3‑adrenoceptor (EC50 = 25 nM, intrinsic activity = 0.97) [3] enables investigation of β3‑mediated lipolysis, thermogenesis, and metabolic regulation without confounding β1/β2 stimulation. This dual functional profile cannot be replicated with propranolol or other conventional non‑selective β‑blockers.

PET Tracer Development for Cerebral and Cardiac β‑Adrenoceptor Imaging

Carazolol serves as the preferred scaffold for developing ¹⁸F‑ and ¹¹C‑labeled PET radioligands for quantitative imaging of β‑adrenoceptors in the brain, heart, and lungs. Fluorocarazolol derivatives demonstrate high receptor affinity (pKi = 9.3–9.4) [4], adequate brain penetration, and regional cerebral uptake patterns that strongly correlate with known β‑adrenoceptor densities (r² = 0.76–0.77) [4]. This application is essential for CNS drug occupancy studies and translational research in depression, schizophrenia, and neurodegenerative disorders.

Quote Request

Request a Quote for Carazolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.